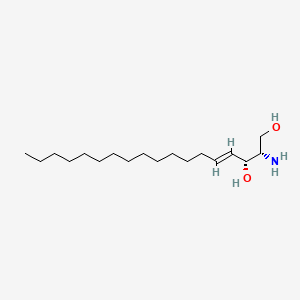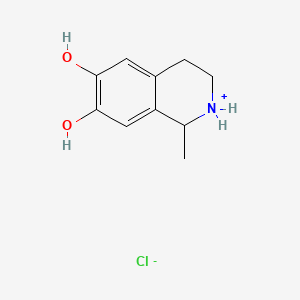
(+/-)-Salsolinol (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Salsolinol (hydrochloride) is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is known for its potential biological activities and is often studied in the context of medicinal chemistry. It is a derivative of isoquinoline, a structure commonly found in various natural alkaloids.
準備方法
Synthetic Routes and Reaction Conditions: (+/-)-Salsolinol (hydrochloride) can be synthesized through several methods. One common approach involves the reduction of 1-methyl-6,7-dihydroxy-3,4-dihydroisoquinoline using a suitable reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically occurs under mild conditions and yields the desired hydrochloride salt.
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: (+/-)-Salsolinol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups on the isoquinoline ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
科学的研究の応用
(+/-)-Salsolinol (hydrochloride) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine, by inhibiting the reuptake of dopamine and enhancing its release. This action is mediated through its binding to dopamine receptors and transporters, leading to increased dopamine levels in the synaptic cleft.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
Salsolinol: A naturally occurring tetrahydroisoquinoline derivative with similar biological activities.
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide: A closely related compound with a hydrobromide salt instead of hydrochloride.
Uniqueness: (+/-)-Salsolinol (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound for studying neuropharmacology and developing potential therapeutic agents.
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCGYSRZYNJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC[NH2+]1)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
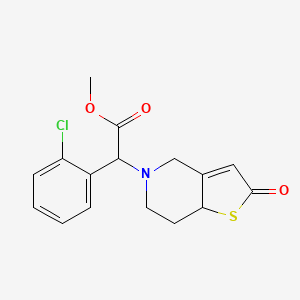
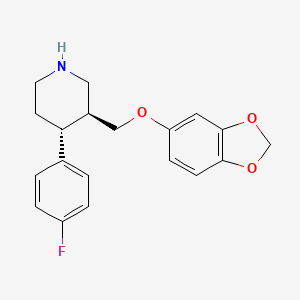
![S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE](/img/structure/B7796420.png)
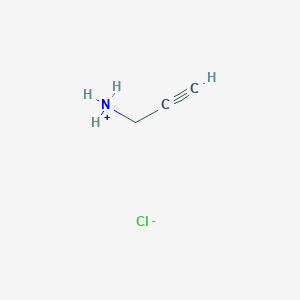
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796437.png)
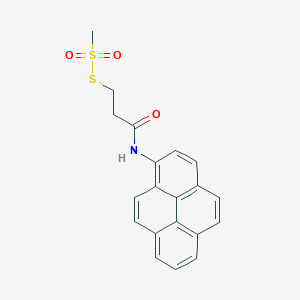
![ethyl (2R)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0^{2,6}]dodecan-10-yl]-4-phenylbutanoate](/img/structure/B7796458.png)
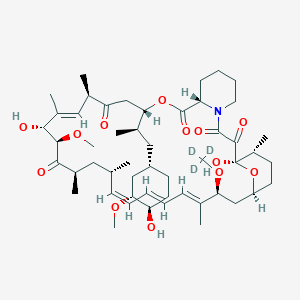


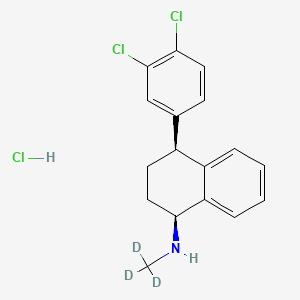
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)

